![molecular formula C15H14N4O3S2 B2505166 4-[2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]benzenesulfonamide CAS No. 688793-23-9](/img/no-structure.png)
4-[2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of pyrido[2,3-d]pyrimidin . Pyrido[2,3-d]pyrimidines are an important class of fused heterocyclic systems due to their wide range of biological activity . They exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .Molecular Structure Analysis
The molecular formula of the compound is C15H14N4O3S2 and it has a molecular weight of 362.42.Chemical Reactions Analysis
The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino[4,5-d][1,3]oxazines .Physical And Chemical Properties Analysis
The compound has a yield of 0.38 g (83%), and a melting point of 177–179°C .Scientific Research Applications
- Researchers have explored indole derivatives as potential antiviral agents. For instance:
Antiviral Activity
Anti-Inflammatory and Analgesic Activities
Future Directions
The construction of molecules containing heterocycles, which are linked directly or via a spacer, as well as fused heterocycles, and the further evaluation of their chemical properties and biological activity are a rapidly growing area of organic synthesis . This compound, being a derivative of pyrido[2,3-d]pyrimidin, can be a part of this research direction .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-bromoethylbenzenesulfonamide with 4-amino-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidine-3-one in the presence of a base to form the desired product.", "Starting Materials": [ "4-bromoethylbenzenesulfonamide", "4-amino-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidine-3-one", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Step 1: 4-bromoethylbenzenesulfonamide is reacted with a base in a suitable solvent to form the corresponding 4-bromoethylbenzenesulfonate intermediate.", "Step 2: The 4-bromoethylbenzenesulfonate intermediate is then reacted with 4-amino-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidine-3-one in the presence of a base to form the desired product, 4-[2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]benzenesulfonamide.", "Step 3: The product is purified by standard techniques such as column chromatography or recrystallization." ] } | |
CAS RN |
688793-23-9 |
Product Name |
4-[2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]benzenesulfonamide |
Molecular Formula |
C15H14N4O3S2 |
Molecular Weight |
362.42 |
IUPAC Name |
4-[2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C15H14N4O3S2/c16-24(21,22)11-5-3-10(4-6-11)7-9-19-14(20)12-2-1-8-17-13(12)18-15(19)23/h1-6,8H,7,9H2,(H2,16,21,22)(H,17,18,23) |
InChI Key |
ZIAXYLDLWONNKG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(NC(=S)N(C2=O)CCC3=CC=C(C=C3)S(=O)(=O)N)N=C1 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




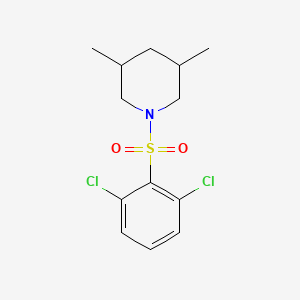
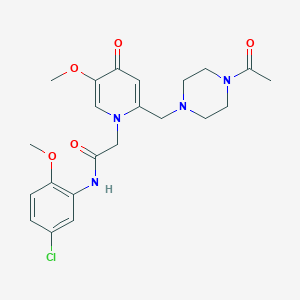
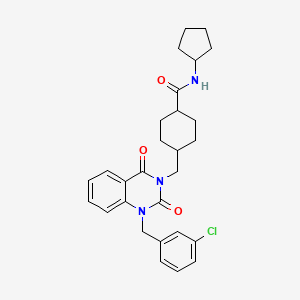
![1-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pent-4-en-1-one](/img/structure/B2505090.png)
![3-{[1-(4-Tert-butylbenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2505092.png)
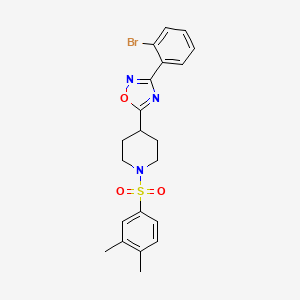
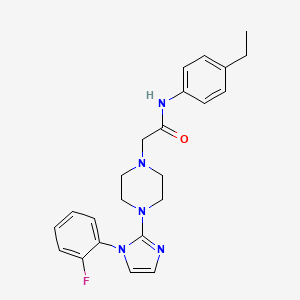
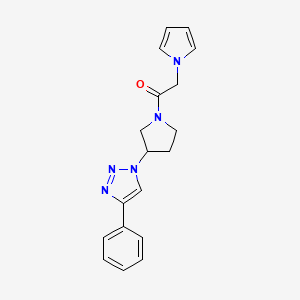

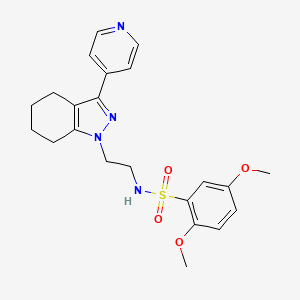


![8-(azepan-1-ylsulfonyl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2505106.png)